molecular formula C19H35IN2O B14647049 N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide CAS No. 54099-15-9

N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide

Cat. No.: B14647049
CAS No.: 54099-15-9
M. Wt: 434.4 g/mol
InChI Key: FWQPYJLPQQPRTC-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a complex organic compound with a unique structure that combines an adamantane core with a dimethylamino propyl side chain and an ethyl iodide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves multiple steps. One common method starts with the reaction of adamantane acetic acid with thionyl chloride to form adamantane acetyl chloride. This intermediate is then reacted with N-(3-(dimethylamino)propyl)amine to form N-(3-(dimethylamino)propyl)-1-adamantaneacetamide. Finally, the amide is treated with ethyl iodide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The ethyl iodide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide involves its interaction with specific molecular targets. The dimethylamino propyl side chain can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The adamantane core provides structural stability, while the ethyl iodide group can participate in various biochemical reactions. These interactions can modulate cellular pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide hydrochloride
  • N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide bromide
  • N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide sulfate

Uniqueness

N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide is unique due to the presence of the ethyl iodide group, which can enhance its reactivity and potential applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

54099-15-9

Molecular Formula

C19H35IN2O

Molecular Weight

434.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-[3-(dimethylamino)propyl]acetamide;iodoethane

InChI

InChI=1S/C17H30N2O.C2H5I/c1-19(2)5-3-4-18-16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17;1-2-3/h13-15H,3-12H2,1-2H3,(H,18,20);2H2,1H3

InChI Key

FWQPYJLPQQPRTC-UHFFFAOYSA-N

Canonical SMILES

CCI.CN(C)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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